molecular formula C12H8N4O3 B060984 Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide CAS No. 165611-04-1

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide

Cat. No. B060984
M. Wt: 256.22 g/mol
InChI Key: FZKFKOYCTUYKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide, also known as 7-PhI, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining the balance between cell growth and cell death.

Biochemical And Physiological Effects

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been shown to have anti-inflammatory and anti-viral properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-viral properties, which makes it a potentially useful tool for studying these biological processes. However, one of the limitations of using Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide in lab experiments is its toxicity. This compound has been shown to be toxic to some normal cells, which limits its potential applications in certain areas of research.

Future Directions

There are several future directions for research on Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide. One potential area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-5-carboxamide with m-chloroperbenzoic acid. This reaction results in the formation of Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide.

Scientific Research Applications

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties.

properties

CAS RN

165611-04-1

Product Name

Isoxazolo(4,5-d)pyrimidine-3-carboxamide, 7-phenyl-, 6-oxide

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

6-oxido-7-phenyl-[1,2]oxazolo[4,5-d]pyrimidin-6-ium-3-carboxamide

InChI

InChI=1S/C12H8N4O3/c13-12(17)9-8-11(19-15-9)10(16(18)6-14-8)7-4-2-1-3-5-7/h1-6H,(H2,13,17)

InChI Key

FZKFKOYCTUYKFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C=NC3=C2ON=C3C(=O)N)[O-]

Other CAS RN

165611-04-1

synonyms

3-Carbamido-7-phenylisoxazolo(4,5-d)pyrimidine 6-N-oxide

Origin of Product

United States

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